molecular formula C16H23NO3 B8521231 1-[3-(3,4-Dimethoxyphenyl)piperidin-1-yl]propan-1-one CAS No. 62033-62-9

1-[3-(3,4-Dimethoxyphenyl)piperidin-1-yl]propan-1-one

Cat. No. B8521231
Key on ui cas rn: 62033-62-9
M. Wt: 277.36 g/mol
InChI Key: KFOKBYKTEYEHJB-UHFFFAOYSA-N
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Patent
US04072685

Procedure details

260 mg of sodium carbonate were added under a nitrogen atmosphere to a mixture of 500 mg of 3-(3',4'-dimethoxyphenyl)-piperidine in 5 ml of tetrahydrofuran and while cooling the mixture on an ice bath, 0.21 ml of propionyl chloride was added dropwise over 5 minutes. After the temperature rose to room temperature, the mixture was stirred for 11/2 hours and was then poured into 10 volumes of ice and water. The mixture was extracted with methylene chloride and the extracts were washed with water, dried over magnesium sulfate and evaporated to dryness under reduced pressure. The 460 mg of residue was chromatography over silica gel and was eluted with a 6-3-1 cyclohexane-chloroform-triethylamine mixture. The product was crystallized to get 270 mg of amorphous N-propionyl-3-(3',4'-dimethoxyphenyl)-piperidine.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:17]2[CH2:22][CH2:21][CH2:20][NH:19][CH2:18]2)[CH:12]=[CH:13][C:14]=1[O:15][CH3:16].[C:23](Cl)(=[O:26])[CH2:24][CH3:25].O>O1CCCC1>[C:23]([N:19]1[CH2:20][CH2:21][CH2:22][CH:17]([C:11]2[CH:12]=[CH:13][C:14]([O:15][CH3:16])=[C:9]([O:8][CH3:7])[CH:10]=2)[CH2:18]1)(=[O:26])[CH2:24][CH3:25] |f:0.1.2|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1CNCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the mixture on an ice bath
CUSTOM
Type
CUSTOM
Details
rose to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
WASH
Type
WASH
Details
the extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
WASH
Type
WASH
Details
was eluted with a 6-3-1 cyclohexane-chloroform-triethylamine mixture
CUSTOM
Type
CUSTOM
Details
The product was crystallized

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)(=O)N1CC(CCC1)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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